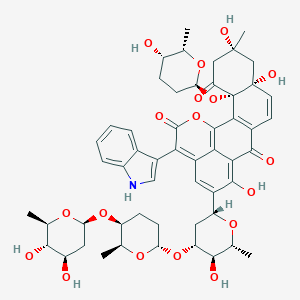
Urdamycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urdamycin D is a natural product that is derived from Streptomyces species. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin D is a cyclic depsipeptide that contains a unique chemical structure. Its chemical formula is C50H68N10O13S2, and its molecular weight is 1106.3 g/mol. The compound was first isolated in 1991, and since then, it has attracted the attention of many researchers due to its potential as an anticancer agent.
科学的研究の応用
Urdamycin D as a Biocatalyst in Glycosidic Bond Formation
Urdamycin D, derived from the metabolic pathway of urdamycin A, an angucycline antitumor and antimicrobial drug, plays a significant role in forming C-glycosidic bonds. The enzyme UrdGT2, associated with urdamycin D, demonstrates an ability to attach trideoxysugar rhodinose to the urdamycin polyketide backbone, contributing to the synthesis of novel urdamycins with di-rhodinosyl side chains (Hoffmeister et al., 2003).
Contribution in Antibiotic Biosynthesis
Urdamycin D is integral to the biosynthesis of urdamycin A, an antibiotic and anticancer agent. The gene cluster responsible for urdamycin A biosynthesis includes glycosyltransferases like urdGT2, which catalyzes the initial glycosyl transfer step, essential for forming urdamycins with distinct glycosidic linkages (Faust et al., 2000).
Insight into the Biogenesis of Angucycline Antibiotics
Research on urdamycin D has contributed to understanding the biogenesis of angucycline antibiotics. Isotope-labeled precursors and NMR analysis have shown that urdamycins A-D are formed from a decapolyketide chain, with additional structural elements derived from amino acids like tyrosine and tryptophan. This insight is crucial for comprehending the complex biosynthetic pathways of these antibiotics (Rohr et al., 1989).
Structural Analysis and Chemical Properties
Studies on urdamycin D and related compounds, like urdamycins A to F, have provided significant information on their structures and chemical properties. These insights are valuable for developing new antibiotics and understanding their interactions at the molecular level (Drautz et al., 1986).
Enzyme Expression and Substrate Specificity
The concentration of NDP-sugar co-substrates and the enzyme expression levels in urdamycin biosynthesis significantly impact glycosyltransferases' substrate specificity. This finding is crucial for the potential modification and engineering of natural products for therapeutic applications (Hoffmeister et al., 2000).
特性
CAS番号 |
104443-44-9 |
|---|---|
製品名 |
Urdamycin D |
分子式 |
C53H61NO18 |
分子量 |
1000 g/mol |
IUPAC名 |
(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |
InChI |
InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |
InChIキー |
FHCQDSRDFSOQAV-BHPMGVOKSA-N |
異性体SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |
正規SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
同義語 |
urdamycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



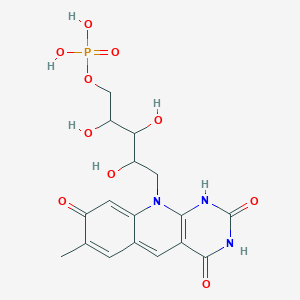
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
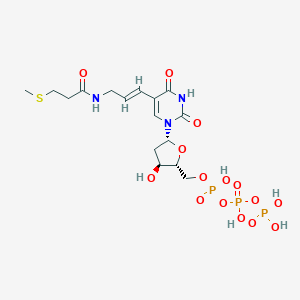
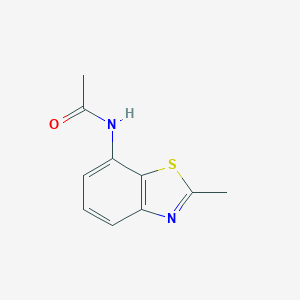
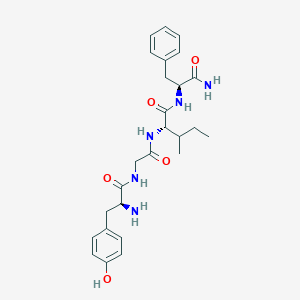
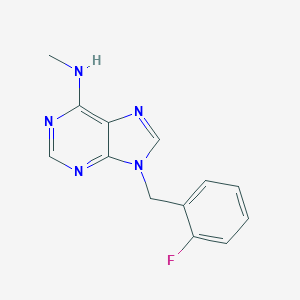
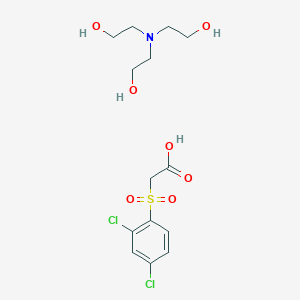
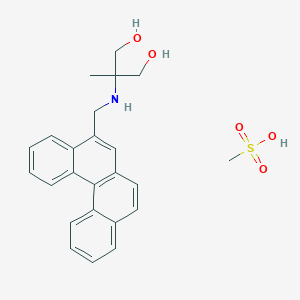
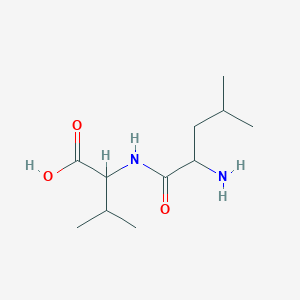
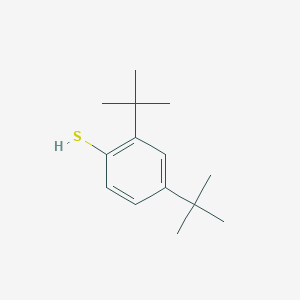
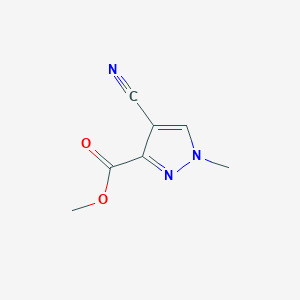
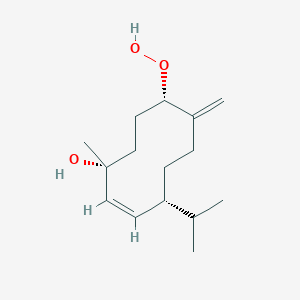
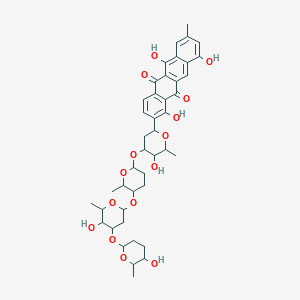
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)